methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate
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Overview
Description
Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate is an organic compound with the molecular formula C10H10N4O3. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms.
Mechanism of Action
Target of Action
Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate is a complex compound with a unique molecular structure that allows it to interact with various targets. Compounds with similar structures, such as imidazole-containing compounds, have been known to exhibit a broad range of chemical and biological properties .
Mode of Action
It’s known that the compound’s unique structure, featuring a tetrazole ring and a phenoxy acetate moiety, endows it with exceptional properties that make it a versatile tool in the hands of discerning researchers .
Biochemical Pathways
It’s known that compounds with similar structures can interact with various biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
95%) can potentially impact its bioavailability .
Result of Action
It’s known that compounds with similar structures can exhibit significant cytotoxic effects .
Action Environment
It’s known that the compound’s distinct chemical structure can be utilized to formulate potent and selective pesticides, helping to safeguard crops and enhance agricultural productivity, suggesting that it may be effective in various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate typically involves the reaction of 4-(1H-tetrazol-1-yl)phenol with methyl chloroacetate in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
the principles of green chemistry, such as the use of eco-friendly solvents and mild reaction conditions, are often applied to optimize the synthesis process for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate undergoes various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Hydrolysis is typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Corresponding amines.
Substitution: Corresponding carboxylic acids.
Scientific Research Applications
Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including heterocycles and aromatic derivatives.
Comparison with Similar Compounds
Similar Compounds
- Methyl [4-(1H-tetrazol-1-yl)phenyl]acetate
- Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate
- Methyl [4-(1H-tetrazol-1-yl)phenoxy]propionate
Uniqueness
Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate is unique due to its specific structural features, such as the presence of both a tetrazole ring and an ester group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-[4-(tetrazol-1-yl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-16-10(15)6-17-9-4-2-8(3-5-9)14-7-11-12-13-14/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMXHVYRSWXXPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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